molecular formula C5H6N2OS B6265514 2-methoxypyrimidine-5-thiol CAS No. 1305356-30-2

2-methoxypyrimidine-5-thiol

Cat. No. B6265514
CAS RN: 1305356-30-2
M. Wt: 142.2
InChI Key:
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Description

2-Methoxypyrimidine is a heterocyclic compound with the empirical formula C5H6N2O . It is used as a building block in chemical synthesis . The compound is available for purchase for research purposes.


Molecular Structure Analysis

The molecular structure of 2-methoxypyrimidine consists of a pyrimidine ring with a methoxy group attached to the 2-position . The molecular weight is 110.11 g/mol .


Physical And Chemical Properties Analysis

2-Methoxypyrimidine is a liquid at room temperature . It has a density of 1.1 g/cm³, a boiling point of 190.5°C, and a vapor pressure of 0.7 mmHg at 25°C . It has a molar refractivity of 29.1 cm³ and a molar volume of 99.9 cm³ .

Mechanism of Action

The mechanism of action of 2-methoxypyrimidine-5-thiol is not fully understood. However, it is believed that the thiol group of this compound is able to interact with the active site of proteins and enzymes, resulting in the inhibition of the enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes, including some involved in the metabolism of drugs. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methoxypyrimidine-5-thiol in laboratory experiments is its low cost and availability. Additionally, its versatile nature makes it suitable for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it has poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 2-methoxypyrimidine-5-thiol in scientific research. For example, it could be used to study the structure and function of proteins and enzymes, to develop novel drugs, and to study the reactivity of thiols. Additionally, its antioxidant properties could be further explored for potential therapeutic applications. Additionally, further research could be conducted to explore the mechanism of action of this compound and to identify potential new uses for the compound.

Synthesis Methods

2-methoxypyrimidine-5-thiol can be synthesized from the reaction of pyrimidine and thiourea in aqueous solution. This reaction is facilitated by the addition of a base, such as sodium hydroxide, and is typically carried out at room temperature. The resulting product is a yellow solid that can be isolated and purified by recrystallization.

Scientific Research Applications

2-methoxypyrimidine-5-thiol has been used in a variety of scientific research applications. It has been used as a model compound in the field of organic synthesis to study the reactivity of thiols. In drug design, this compound has been used as a scaffold for the development of novel drugs. In biochemistry, this compound has been used to study the structure and function of proteins and enzymes.

Safety and Hazards

2-Methoxypyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-methoxypyrimidine-5-thiol can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-5-methoxypyrimidine", "sodium hydrosulfide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2-chloro-5-methoxypyrimidine is reacted with sodium hydrosulfide in ethanol to form 2-methoxypyrimidine-5-thiol.", "Step 2: The resulting product is then treated with sodium hydroxide in water to remove any impurities.", "Step 3: The final product is isolated through filtration and drying." ] }

CAS RN

1305356-30-2

Molecular Formula

C5H6N2OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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